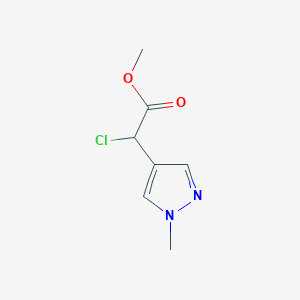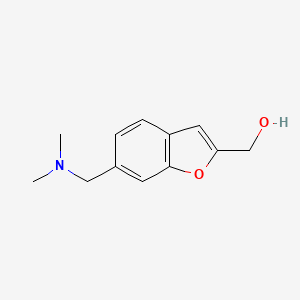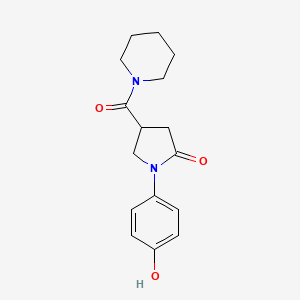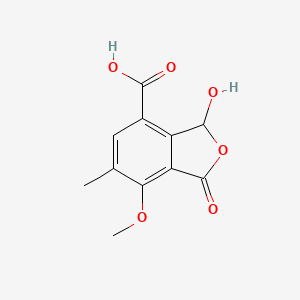
Convolvulanic acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Convolvulanic acid A is a phthalide compound isolated from the fungus Phomopsis convolvulus.
Métodos De Preparación
Convolvulanic acid A can be synthesized through the isolation of metabolites produced by the fungus Phomopsis convolvulus. The preparation involves the extraction and purification of the compound from the fungal culture
Análisis De Reacciones Químicas
Convolvulanic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Lewis acids and microbial transformations by different species of bacteria, fungi, and algae . Major products formed from these reactions include other phthalide derivatives such as convolvulanic acid B and convolvulol .
Aplicaciones Científicas De Investigación
Convolvulanic acid A has been studied for its herbicidal activity against field bindweed (Convolvulus arvensis), making it a potential candidate for agricultural applications . Additionally, its bioactive properties have been explored in the context of medicinal chemistry, particularly for its potential use in developing new therapeutic agents .
Mecanismo De Acción
The mechanism of action of convolvulanic acid A involves its interaction with specific molecular targets in plants, leading to the inhibition of growth and development. The exact molecular pathways and targets involved in its herbicidal activity are not fully understood, but it is believed to interfere with essential metabolic processes in the target plants .
Comparación Con Compuestos Similares
Convolvulanic acid A is structurally similar to other phthalide compounds such as convolvulanic acid B and convolvulol. These compounds share similar bioactive properties and are also isolated from the same fungal source . this compound is unique in its specific herbicidal activity against field bindweed, which distinguishes it from other related compounds .
Propiedades
Número CAS |
142309-47-5 |
|---|---|
Fórmula molecular |
C11H10O6 |
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
3-hydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C11H10O6/c1-4-3-5(9(12)13)6-7(8(4)16-2)11(15)17-10(6)14/h3,10,14H,1-2H3,(H,12,13) |
Clave InChI |
NMTBHJJZDBPWDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(OC(=O)C2=C1OC)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)

![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
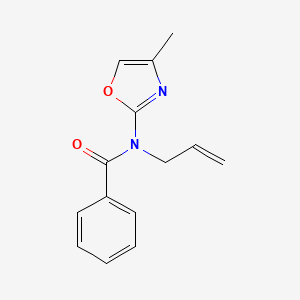
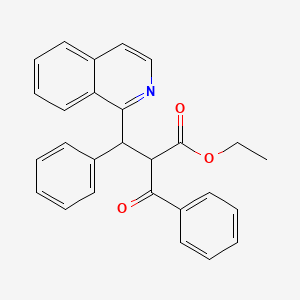
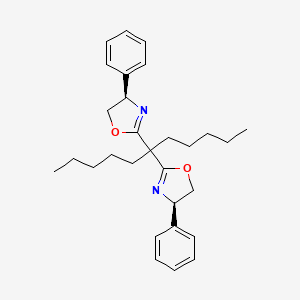


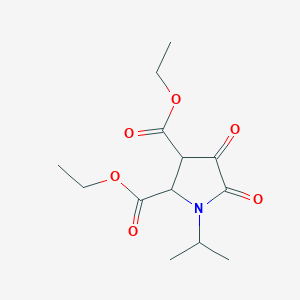
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
